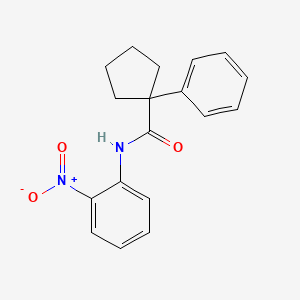

N-(2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-Nitrophenyl)(phenylcyclopentyl)formamide” is a compound that contains a formamide group (NHCO-) attached to a phenylcyclopentyl group and a 2-nitrophenyl group . The presence of the nitro group (-NO2) and the formamide group could suggest potential reactivity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the formamide group attached to the phenylcyclopentyl and 2-nitrophenyl groups. The exact structure would need to be determined by techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis

The nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack. The formamide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the nitro group could contribute to its reactivity. The formamide group could influence its solubility and potentially make it capable of forming hydrogen bonds .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of Derivatives : Research includes the synthesis of formamide derivatives starting from compounds like 2-(2-nitrophenyl)acetonitrile, demonstrating the versatility of nitrophenyl formamides in chemical synthesis. These studies often focus on exploring new chemical pathways and understanding the properties of novel compounds (Li Yuan-xiang, 2011).

- Catalysis and Reactions : Studies have shown the application of formamide in catalysis, such as the Ni-mediated generation of a "cyano" unit from formamide and its catalytic applications in various reactions. This highlights the role of formamide derivatives in facilitating or enhancing chemical reactions (Luo Yang et al., 2019).

Environmental and Biological Applications

- Chemosensors : N-nitrophenyl formamides have been developed as chemosensors for cyanide in aqueous environments, leveraging the strong affinity of cyanide toward the acyl carbonyl carbon. This application is crucial for monitoring cyanide concentrations in environmental samples (Yue Sun et al., 2009).

Innovative Materials and Techniques

- Material Synthesis : Formamide derivatives have been utilized in the synthesis of innovative materials, such as silicon nanowire bridges in microtrenches. These materials are significant for advancing technology in electronics and nanodevices (R. He et al., 2005).

Green Chemistry

- Green Solvent : The synthesis of N-formylmorpholine from morpholine and formic acid under optimized conditions presents an example of formamide derivatives being used as green solvents in the synthesis of organic compounds. This application underscores the importance of sustainable and environmentally friendly chemical practices (N. Ghasemi, 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to inhibit key enzymes involved in various biological processes . For instance, compounds based on a (2-nitrophenyl)methanol scaffold have been shown to inhibit PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .

Mode of Action

It can be inferred from related compounds that it may interact with its targets to inhibit their function . This interaction could lead to changes in the biochemical pathways that these targets are involved in, potentially leading to various downstream effects.

Biochemical Pathways

Related compounds have been shown to affect the biosynthesis of signal molecules in pseudomonas aeruginosa . This suggests that N-(2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide could potentially influence similar pathways, leading to downstream effects on cellular communication and function.

Pharmacokinetics

Related compounds have been shown to have favorable adme properties, which contribute to their bioavailability and efficacy .

Result of Action

Based on the potential inhibition of key enzymes, it can be inferred that this compound could have significant effects on cellular function and communication .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the use of urease inhibitors, such as N-(2-Nitrophenyl) phosphoric triamide (2-NPT), has been shown to reduce ammonia emissions from cattle urine applied to pasture soil, suggesting that environmental conditions can influence the effectiveness of these compounds .

Propriétés

IUPAC Name |

N-(2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c21-17(19-15-10-4-5-11-16(15)20(22)23)18(12-6-7-13-18)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNSUPRMNJNRQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile](/img/structure/B2861848.png)

![N-(4-chlorophenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2861849.png)

![4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine](/img/structure/B2861850.png)

![4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2861852.png)

![4,7-Dimethyl-2-[(2-methylphenyl)methyl]-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2861858.png)

![3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2861864.png)

![N1-isopentyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2861865.png)

![Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate](/img/structure/B2861868.png)

![methyl 4-(2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2861869.png)